molecular formula C13H16BrFN2O2 B8213300 Methyl 2-bromo-5-fluoro-4-(4-methylpiperazin-1-yl)benzoate

Methyl 2-bromo-5-fluoro-4-(4-methylpiperazin-1-yl)benzoate

Cat. No.: B8213300
M. Wt: 331.18 g/mol
InChI Key: NEODFWFISYFCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-5-fluoro-4-(4-methylpiperazin-1-yl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, a fluorine atom, and a methylpiperazine group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-5-fluoro-4-(4-methylpiperazin-1-yl)benzoate typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-5-fluoro-4-(4-methylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions include substituted benzoates, biaryl compounds, and various derivatives of the original ester.

Scientific Research Applications

Chemistry: In organic synthesis, Methyl 2-bromo-5-fluoro-4-(4-methylpiperazin-1-yl)benzoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may be explored for its effects on various biological targets, including enzymes and receptors.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique functional groups allow for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-fluoro-4-(4-methylpiperazin-1-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the methylpiperazine group can enhance its binding affinity and selectivity towards certain targets, influencing various molecular pathways.

Comparison with Similar Compounds

Uniqueness: Methyl 2-bromo-5-fluoro-4-(4-methylpiperazin-1-yl)benzoate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both bromine and fluorine atoms, along with the methylpiperazine group, makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 2-bromo-5-fluoro-4-(4-methylpiperazin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrFN2O2/c1-16-3-5-17(6-4-16)12-8-10(14)9(7-11(12)15)13(18)19-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEODFWFISYFCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C(=C2)Br)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrFN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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